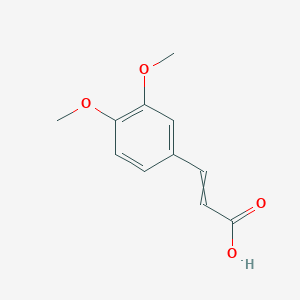







|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[CH:6]=O.C(O)(=O)[CH2:14][C:15]([OH:17])=[O:16].N1CCCCC1>N1C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:6]=[CH:14][C:15]([OH:17])=[O:16])[CH:8]=[CH:9][C:10]=1[O:11][CH3:12]
|


|
Name
|
|
|
Quantity
|
1000 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C=O)C=CC1OC
|
|
Name
|
|
|
Quantity
|
1378.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)O)(=O)O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCCC1
|
|
Name
|
|
|
Quantity
|
3 L
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|


|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was stirred at 105° C. to 110° C. for 6-8 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was cooled to 25° C. to 30° C.
|
|
Type
|
CUSTOM
|
|
Details
|
slowly quenched the reaction mixture into 10 L of 5% sodium hydroxide solution at 25° C. to 30° C. (pH: 9-10)
|
|
Type
|
WASH
|
|
Details
|
The reaction mixture was washed with ethyl acetate (2×5 L)
|
|
Type
|
CUSTOM
|
|
Details
|
the organic layer separated
|
|
Type
|
WASH
|
|
Details
|
was washed with 2 L of 5% sodium hydroxide solution
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 15° C. to 20° C
|
|
Type
|
CUSTOM
|
|
Details
|
was acidified slowly with 2.5 L of 50% sulphuric acid below 20° C. (pH: 1-2)
|
|
Type
|
STIRRING
|
|
Details
|
After an additional 30-45 min stirring at 15° C. to 20° C.
|
|
Duration
|
37.5 (± 7.5) min
|
|
Type
|
CUSTOM
|
|
Details
|
the solid obtained
|
|
Type
|
FILTRATION
|
|
Details
|
was collected by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with 10 L of water
|
|
Type
|
CUSTOM
|
|
Details
|
dried at 55° C. to 60° C. for 8-10 h
|
|
Duration
|
9 (± 1) h
|


Reaction Time |
7 (± 1) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=C(C=CC1OC)C=CC(=O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1110 g | |
| YIELD: CALCULATEDPERCENTYIELD | 88.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |